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molecular formula C10H11NO2 B1304150 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid CAS No. 34849-19-9

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid

Cat. No. B1304150
M. Wt: 177.2 g/mol
InChI Key: PLTGFWDGFXPMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05708174

Procedure details

A solution of quinoline-8-carboxylic acid (85 mg) in ethanol (15 ml) was hydrogenated over PtO2 (250 mg) at 50 psi and room temperature for 2 hours. The catalyst was removed by filtration through keiselguhr and the filtrate concentrated in vacuo to afford the title compound (80 mg).
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH:4]=[CH:3][CH:2]=1>C(O)C.O=[Pt]=O>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=[O:12])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through keiselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=CC(=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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